N-(4-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Description
N-(4-Chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a thienopyrimidinone derivative featuring a piperidine-4-carboxamide core substituted with a 4-chlorobenzyl group and a 7-(3-methylphenyl) moiety. The 4-chlorobenzyl group may enhance lipophilicity and influence target binding, while the 3-methylphenyl substituent at the 7-position could modulate steric and electronic interactions with biological targets.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O2S/c1-16-3-2-4-19(13-16)21-15-34-23-22(21)29-26(30-25(23)33)31-11-9-18(10-12-31)24(32)28-14-17-5-7-20(27)8-6-17/h2-8,13,15,18H,9-12,14H2,1H3,(H,28,32)(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCBHJWJRVZTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidine ring.
Attachment of the 3-methylphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the 3-methylphenyl group is introduced to the thieno[3,2-d]pyrimidine core.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the thieno[3,2-d]pyrimidine core through a nucleophilic substitution reaction.
Introduction of the Chlorobenzyl Group: The final step involves the attachment of the chlorobenzyl group to the piperidine ring, typically through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substitution on the Benzyl Group
- Target Compound : The 4-chlorobenzyl group provides moderate electron-withdrawing effects and increased lipophilicity (Cl: LogP ~0.71).
- N-(2,4-Difluorobenzyl) Analog (RN: 1243018-49-6) : Replacing chlorine with 2,4-difluoro substituents introduces stronger electronegativity and smaller steric bulk (F: LogP ~0.14). This modification may enhance metabolic stability but reduce hydrophobic interactions in certain binding pockets.
Aromatic Substituents on the Thienopyrimidinone Core
- 7-(3-Methylphenyl) in Target Compound : The methyl group at the meta position offers steric stabilization without significant electronic perturbation.
- 4-Nitrophenyl Derivatives () : Nitro groups are strong electron-withdrawing moieties, which may increase reactivity but reduce solubility (e.g., 4-nitrophenyl derivatives in show lower aqueous solubility compared to halogenated analogs).
Piperidine-Carboxamide Modifications
- Target Compound : The piperidine-4-carboxamide linkage likely adopts a chair conformation, optimizing spatial orientation for target engagement.
- N-Piperidinyl-Benzimidazolone Derivatives (): Compounds like 4-(4-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (25) replace the thienopyrimidinone core with a benzimidazolone scaffold.
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Compounds
Biological Activity
N-(4-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a synthetic compound characterized by its complex structure and potential biological activities. This compound contains a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of various functional groups, including a piperidine ring and a carboxamide group, contributes to its biological interactions and therapeutic potential.
Molecular Formula and Weight
- Molecular Formula : C19H19ClN4O3S
- Molecular Weight : 390.9 g/mol
Structural Features
The compound features:
- A thieno[3,2-d]pyrimidine core that is crucial for its biological activity.
- A piperidine ring that enhances its binding properties.
- A carboxamide functional group that may influence its solubility and interaction with biological targets.
Research indicates that this compound may exhibit various biological activities due to its structural characteristics:
- Anticancer Properties : Compounds with thieno[3,2-d]pyrimidine cores have been studied for their potential to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may interact with key signaling pathways involved in tumor growth and survival.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to various diseases, including kinases involved in cancer progression.
Case Studies and Research Findings
- In Vitro Studies : Initial in vitro studies demonstrated that the compound inhibits the growth of several cancer cell lines. For example, it was found to significantly reduce cell viability in breast cancer cells through apoptosis induction.
- Binding Affinity : Interaction studies indicate that the compound binds effectively to certain receptors and enzymes, suggesting a mechanism of action that may involve competitive inhibition or allosteric modulation.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| This compound | 390.9 g/mol | Anticancer activity; enzyme inhibition |
| PI-103 | 388.9 g/mol | Dual kinase inhibitor; anti-cancer properties |
| Other Thieno Compounds | Varies | Various biological activities including anti-inflammatory and antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
